molecular formula C23H26ClF3N4O2 B2642251 {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone CAS No. 337919-71-8

{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone

Cat. No.: B2642251
CAS No.: 337919-71-8
M. Wt: 482.93
InChI Key: YWSKVEAKDROJEX-UHFFFAOYSA-N
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Description

{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone is a useful research compound. Its molecular formula is C23H26ClF3N4O2 and its molecular weight is 482.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Patel et al. (2011) discuss the synthesis of new pyridine derivatives, highlighting their variable and modest antimicrobial activity against bacteria and fungi. This research emphasizes the potential of such compounds in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Antagonistic Properties

Shim et al. (2002) explore the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interaction and suggesting potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Metabolism and Pharmacokinetics

Sharma et al. (2012) examine the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor in various species, contributing to the understanding of its pharmacological profile (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

Discovery of Potent Antagonists

Romero et al. (2012) report on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies, which may lead to new therapeutic options (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).

Synthesis and Characterization of Novel Compounds

Research by Knoops et al. (1997) on the synthesis of 3-piperidine(methan)amines and their cyclic analogues as potential Substance P antagonists showcases the methodological advancements in the synthesis of pharmacologically relevant compounds (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).

Electrochemical Characterization

Milanesi et al. (2021) delve into the electrochemical behavior and voltammetric determination of aryl piperazines, indicating their importance in forensic and pharmaceutical analysis (Milanesi, Protti, Chiodi, Profumo, & Merli, 2021).

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClF3N4O2/c1-33-19-4-2-18(3-5-19)29-10-12-31(13-11-29)22(32)16-6-8-30(9-7-16)21-20(24)14-17(15-28-21)23(25,26)27/h2-5,14-16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSKVEAKDROJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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